molecular formula C21H27NOSi B13140870 N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide

N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide

Katalognummer: B13140870
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: YRSABHBCJUQKQB-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide is a chemical compound with the molecular formula C21H27NOSi and a molecular weight of 337.531 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a hex-3-enamide backbone, with two phenyl groups attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide typically involves the reaction of an appropriate amide precursor with trimethylsilyl reagents under specific conditions. One common method involves the use of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as reagents . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Analyse Chemischer Reaktionen

N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like triflic anhydride and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced amide derivatives .

Wissenschaftliche Forschungsanwendungen

N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of enamides. In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biological pathways. In industry, it can be used in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phenyl groups attached to the nitrogen atom may also play a role in its reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide can be compared with other similar compounds, such as N,N-diphenylacetamide and N,N-diphenylpropionamide. These compounds share similar structural features but differ in the length of the carbon chain and the presence of the trimethylsilyl group. The unique presence of the trimethylsilyl group in this compound imparts distinct chemical properties, making it more reactive and stable under certain conditions .

Eigenschaften

Molekularformel

C21H27NOSi

Molekulargewicht

337.5 g/mol

IUPAC-Name

(E)-N,N-diphenyl-5-trimethylsilylhex-3-enamide

InChI

InChI=1S/C21H27NOSi/c1-18(24(2,3)4)12-11-17-21(23)22(19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-16,18H,17H2,1-4H3/b12-11+

InChI-Schlüssel

YRSABHBCJUQKQB-VAWYXSNFSA-N

Isomerische SMILES

CC(/C=C/CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C

Kanonische SMILES

CC(C=CCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.